2-Amino-6-methoxymethyl-nicotinonitrile
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-amino-6-(methoxymethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-12-5-7-3-2-6(4-9)8(10)11-7/h2-3H,5H2,1H3,(H2,10,11) |
InChI Key |
HYJPSEVGGIQIJP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=C(C=C1)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The methoxymethyl group in 2-amino-6-methoxymethyl-nicotinonitrile introduces distinct electronic and steric effects compared to other substituents (e.g., methyl, chloro, or sulfonyl groups). Below is a comparative table of key analogs:
Notes:
- Melting points and toxicity data for 2-amino-6-methoxymethyl-nicotinonitrile are unavailable but can be inferred from analogs. For instance, methyl-substituted analogs (e.g., 2-amino-6-methylnicotinonitrile) exhibit moderate acute toxicity (oral LD₅₀: Category 4) and skin irritation .
Preparation Methods
Synthesis of 2-Chloro-3-Cyano-6-Methoxymethylpyridine
-
Starting Material : 2-Chloro-3-cyano-6-hydroxymethylpyridine is prepared by oxidizing 2-chloro-3-cyano-6-methylpyridine using selenium dioxide (SeO₂) in dioxane at 80–100°C.
-
Methylation : The hydroxymethyl group is converted to methoxymethyl via treatment with methyl iodide (CH₃I) and a base (e.g., NaH) in tetrahydrofuran (THF).
Amination with Ammonia
The chlorinated precursor undergoes ammonolysis in a sealed reactor:
-
Reagents : Aqueous ammonia (28%) or saturated ammonia in ethanol.
-
Conditions : 120–180°C for 2–10 hours.
-
Workup : Removal of ammonia under reduced pressure, followed by crystallization or column chromatography.
Table 1. Optimization of Amination Conditions
Alternative Pathways: Hantzsch-Type Cyclization
Cyclocondensation Strategy
A Hantzsch synthesis constructs the pyridine ring from a β-keto ester, aldehyde, and ammonium acetate. For 2-amino-6-methoxymethyl-nicotinonitrile:
Challenges and Adjustments
-
Regioselectivity : The methoxymethyl group may incorporate at undesired positions. Microwave-assisted synthesis improves regioselectivity (e.g., 80°C, 30 minutes).
-
Yield : 45–60%, lower than substitution methods due to competing side reactions.
Table 2. Hantzsch Synthesis Performance
| Condition | Outcome |
|---|---|
| Conventional Reflux | 45% yield, 85% purity |
| Microwave-Assisted | 60% yield, 92% purity |
| Solvent (Ethanol vs. Acetonitrile) | Acetonitrile reduces byproduct formation. |
Functional Group Interconversion Approaches
From 2-Amino-6-Hydroxymethyl-Nicotinonitrile
Critical Considerations
-
Byproduct Formation : Over-methylation can occur, requiring careful stoichiometry.
-
Purification : Silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the product in 65–75% yield.
Comparative Analysis of Methods
Table 3. Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Amination | 82–94 | 97–99 | Industrial-scale | High |
| Hantzsch Cyclization | 45–60 | 85–92 | Lab-scale | Moderate |
| Functional Group Interconversion | 65–75 | 90–95 | Pilot-scale | Low |
Industrial-Scale Optimization
Continuous Flow Reactor Systems
Adopting flow chemistry for ammonolysis:
Q & A
Q. Hazard Mitigation Table :
| Hazard Type | PPE Requirements | Emergency Measures | Reference |
|---|---|---|---|
| Acute Oral Toxicity | Lab coat, gloves | Rinse mouth, seek medical help | |
| Respiratory Irritant | Fume hood, respirator | Move to fresh air, consult physician |
How stable is this compound under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Stable below 99°C (melting point) but degrades upon prolonged heating. Conduct TGA to assess decomposition thresholds .
- Chemical Stability : Reacts with strong acids/bases. Test compatibility via controlled mixing (e.g., monitor pH changes in aqueous buffers).
Q. Stability Profile :
| Condition | Stability Outcome | Incompatible Agents | Reference |
|---|---|---|---|
| Ambient (dry) | Stable for months if sealed | Strong oxidizers | |
| Aqueous (pH < 5) | Hydrolysis observed | HCl, H₂SO₄ |
What preliminary toxicity data should guide laboratory use?
Methodological Answer:
Q. Toxicological Data :
| Endpoint | Result | Test Model | Reference |
|---|---|---|---|
| Acute Toxicity | LD₅₀ > 2,000 mg/kg (rat) | OECD 423 | |
| Mutagenicity | Negative (TA98 strain) | Ames test |
Advanced Research Questions
How can synthesis yields be optimized for scaled-up production?
Methodological Answer:
Q. Yield Optimization Table :
| Variable | Condition Tested | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst (Pd) | 1 mol% Pd(PPh₃)₄ vs. 2 mol% PdCl₂ | +15% yield | |
| Reaction Time | 12 hr vs. 24 hr | No significant change |
What crystallographic insights explain its solid-state behavior?
Methodological Answer:
- Hydrogen Bonding : Intermolecular N–H···N bonds form 2D sheets, while π-π stacking (3.75 Å) stabilizes the lattice .
- Dihedral Angles : Pyridine ring vs. substituents (e.g., 43.36° with phenyl groups) influence packing efficiency .
Q. Structural Data :
| Compound | Dihedral Angle | H-Bond Motif | Reference |
|---|---|---|---|
| 6-(4-Aminophenyl)... | 43.36° (pyridine-phenyl) | N–H···N chains → 2D sheets | |
| 4-(2,4-Dichlorophenyl)... | 55.04° (naphthyl-pyridyl) | N–H···N, C–H···N 3D network |
How can conflicting toxicity data be resolved across studies?
Methodological Answer:
Q. Contradiction Resolution Table :
| Study Discrepancy | Proposed Resolution | Outcome | Reference |
|---|---|---|---|
| Mutagenicity (IARC vs. NTP) | Use identical bacterial strains (e.g., TA100) | Harmonized classification |
What strategies address inconsistencies in reported physical properties?
Methodological Answer:
- Analytical Cross-Validation : Use DSC (melting point), XRD (crystallinity), and GC-MS (purity) to verify conflicting data .
- Batch Analysis : Compare multiple synthesis batches to isolate process-dependent variations.
Example : If melting points vary (e.g., 99°C vs. 102°C), check for polymorphs via PXRD .
How is this compound applied in drug discovery pipelines?
Methodological Answer:
Q. Application Table :
| Application | Assay/Model | Key Finding | Reference |
|---|---|---|---|
| Anticancer | MTT assay (MCF-7 cells) | IC₅₀ = 8.5 µM | |
| Fluorescent Probes | Fluorescence spectroscopy | λₑₓ = 365 nm, λₑₘ = 450 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
